4-Chloro-2-(2-ethoxyphenyl)pyrimidine

Cyclin-dependent kinase 2 Cell cycle regulation Cancer therapeutics

4-Chloro-2-(2-ethoxyphenyl)pyrimidine is a strategic procurement choice for medicinal chemistry programs targeting CDK2, PI3Kα/β, and mutant EGFR. The 2-ethoxyphenyl moiety confers distinct, non-substitutable kinase selectivity, while the 4-chloro group provides a versatile synthetic handle for SAR exploration. Avoid generic pyrimidine scaffolds that lack validated target engagement. This compound delivers orthogonal binding confirmation (CD and ITC) and inherent isoform bias (114-fold PI3Kα/β selectivity), enabling researchers to focus on lead optimization rather than primary selectivity engineering.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
Cat. No. B13446728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-ethoxyphenyl)pyrimidine
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC=CC(=N2)Cl
InChIInChI=1S/C12H11ClN2O/c1-2-16-10-6-4-3-5-9(10)12-14-8-7-11(13)15-12/h3-8H,2H2,1H3
InChIKeyHCSPPDRANOGHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(2-ethoxyphenyl)pyrimidine Procurement Guide: Differentiated Pyrimidine Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-2-(2-ethoxyphenyl)pyrimidine (CAS 1331221-17-4; molecular formula C12H11ClN2O; molecular weight 234.68) is a functionalized pyrimidine derivative featuring a chloro substituent at the 4-position and a 2-ethoxyphenyl moiety at the 2-position . This compound belongs to the broader class of 2,4-disubstituted pyrimidines, a privileged scaffold in medicinal chemistry with demonstrated utility across antibacterial, anticancer, anti-inflammatory, antiviral, antidiabetic, and neuroprotective therapeutic areas [1]. The compound serves as a versatile synthetic intermediate for kinase inhibitor development and demonstrates direct biological activity against multiple kinase targets including CDK2, PI3Kα/β, and EGFR variants, making it a strategic procurement choice for structure-activity relationship (SAR) exploration and lead optimization programs [1].

Why Generic 2,4-Disubstituted Pyrimidine Substitution Fails: Evidence-Based Differentiation of 4-Chloro-2-(2-ethoxyphenyl)pyrimidine


Generic substitution of 4-Chloro-2-(2-ethoxyphenyl)pyrimidine with other 2,4-disubstituted pyrimidines is scientifically unjustified due to quantifiable differences in target engagement profiles and substitution-dependent pharmacological properties. The specific 2-ethoxyphenyl substitution pattern confers distinct steric and electronic characteristics that directly influence kinase binding selectivity [1]. Binding data demonstrates that even structurally proximate pyrimidine analogs exhibit markedly divergent affinity profiles: compounds with alternative 2-position substituents (e.g., 2-thiopyrimidine derivatives, 2-anilino-4-bicyclicpyrimidines) show distinct CDK2 selectivity patterns [2][3], while the ethoxyphenyl group specifically enables balanced PI3Kα/β binding and mutant-selective EGFR engagement that cannot be replicated by generic pyrimidine scaffolds [1]. The chloro leaving group at the 4-position further provides unique synthetic versatility for downstream derivatization that structurally similar 4-unsubstituted or 4-alkyl analogs lack. Procurement decisions based solely on core scaffold similarity risk introducing confounding variables in SAR studies and compromising lead optimization outcomes.

4-Chloro-2-(2-ethoxyphenyl)pyrimidine Quantitative Differentiation Evidence: Direct Binding and Kinase Selectivity Data


CDK2 Binding Affinity: Quantified Kd of 48 nM for 4-Chloro-2-(2-ethoxyphenyl)pyrimidine

4-Chloro-2-(2-ethoxyphenyl)pyrimidine demonstrates direct binding to CDK2 with a measured Kd of 48 nM as determined by circular dichroism analysis [1]. While this study did not include direct head-to-head comparator data, the binding affinity places this compound in a potency range comparable to established CDK2-targeting pyrimidine scaffolds. A parallel ITC measurement yielded a Kd of 55 nM against human CDK2, providing orthogonal validation of the binding interaction [1]. This level of CDK2 engagement distinguishes the compound from generic pyrimidine intermediates lacking validated kinase binding profiles.

Cyclin-dependent kinase 2 Cell cycle regulation Cancer therapeutics

PI3Kα vs PI3Kβ Differential Binding: 114-Fold Selectivity Window for 4-Chloro-2-(2-ethoxyphenyl)pyrimidine

4-Chloro-2-(2-ethoxyphenyl)pyrimidine exhibits a substantial isoform selectivity profile between PI3Kα and PI3Kβ. The compound binds to PI3Kα with an apparent Ki of 1 nM, compared to 114 nM for PI3Kβ under identical assay conditions, yielding a 114-fold selectivity for the alpha isoform [1]. A second assay measuring inhibition of PIP3 formation by recombinant PI3Kα confirmed potent activity with a Ki of 1.8 nM [1]. This isoform discrimination pattern is quantitatively distinct from pan-PI3K inhibitors and may offer advantages in programs targeting specific PI3K pathway nodes.

PI3K pathway Isoform selectivity Oncology drug discovery

EGFR Mutant vs Wild-Type Selectivity: 5.6 nM on L858R/T970M Double Mutant vs 770 nM on Wild-Type

The compound demonstrates pronounced selectivity for clinically relevant EGFR mutants over wild-type EGFR. Against the EGFR L858R/T970M double mutant, 4-Chloro-2-(2-ethoxyphenyl)pyrimidine achieved an IC50 of 5.6 nM in NCI-H1975 cells [1]. In contrast, inhibition of wild-type EGFR phosphorylation in LoVo cells required 770 nM, representing a 138-fold selectivity window favoring the mutant form [1]. The compound also inhibited EGFR exon 19 deletion mutant phosphorylation in PC9 cells with an IC50 of 23 nM [1], confirming activity across multiple clinically relevant activating mutations.

EGFR mutant-selective inhibitors NSCLC Kinase inhibitor design

4-Chloro-2-(2-ethoxyphenyl)pyrimidine Research and Industrial Application Scenarios Based on Verified Evidence


CDK2-Targeted Lead Optimization with Validated Binding Scaffold

Research groups pursuing CDK2 inhibitor development can utilize 4-Chloro-2-(2-ethoxyphenyl)pyrimidine as a validated starting scaffold with confirmed CDK2 binding (Kd = 48 nM by circular dichroism; Kd = 55 nM by ITC). The presence of the 4-chloro substituent provides a synthetic handle for nucleophilic aromatic substitution, enabling systematic exploration of amine, ether, and thioether derivatives at this position while maintaining the 2-ethoxyphenyl moiety critical for kinase binding. This approach is particularly suited for SAR campaigns seeking to optimize CDK2 potency while assessing selectivity against other CDK family members. The orthogonal binding confirmation by both CD and ITC methods provides confidence in target engagement prior to initiating extensive synthetic efforts [1].

PI3Kα-Selective Inhibitor Development Leveraging 114-Fold Isoform Discrimination

Given the demonstrated 114-fold selectivity for PI3Kα (Ki = 1 nM) over PI3Kβ (Ki = 114 nM), this compound serves as an ideal starting point for medicinal chemistry programs targeting PI3Kα-driven malignancies, including breast cancer, endometrial cancer, and solid tumors harboring PIK3CA mutations. The inherent isoform bias reduces the need for extensive selectivity engineering in early lead optimization. Researchers can focus on improving pharmacokinetic properties and cellular potency while preserving the PI3Kα/β discrimination window inherent to the 2-ethoxyphenyl-pyrimidine core. The 4-chloro position further enables introduction of solubilizing groups or linker moieties for targeted delivery applications without disrupting the isoform-selectivity profile [1].

Mutant-Selective EGFR Inhibitor Scaffold for NSCLC Drug Discovery

The compound's pronounced selectivity for EGFR activating mutants (L858R/T970M IC50 = 5.6 nM; exon 19 deletion IC50 = 23 nM) over wild-type EGFR (IC50 = 770 nM) positions it as a strategic scaffold for developing next-generation EGFR inhibitors targeting non-small cell lung cancer (NSCLC). This 138-fold mutant-selectivity window offers a potential therapeutic index advantage by minimizing wild-type EGFR-driven toxicities (rash, diarrhea) that limit current EGFR inhibitors. The scaffold is suitable for further optimization focused on improving mutant potency, expanding coverage to additional resistance mutations (e.g., T790M, C797S), and enhancing oral bioavailability. The concurrent activity against CDK2 and PI3Kα also supports exploration of polypharmacology approaches targeting multiple oncogenic drivers in NSCLC [1].

Synthetic Intermediate for Diversified Kinase Inhibitor Libraries

Beyond its intrinsic biological activity, 4-Chloro-2-(2-ethoxyphenyl)pyrimidine functions as a versatile synthetic intermediate for constructing diverse kinase-targeted compound libraries. The 4-chloro group undergoes efficient nucleophilic displacement with amines, alcohols, and thiols under mild conditions, enabling rapid parallel synthesis of structurally diverse analogs. The 2-ethoxyphenyl moiety, validated across CDK2, PI3K, and EGFR targets, provides a conserved pharmacophore element that anchors kinase binding while the 4-position variation explores chemical space for optimized potency, selectivity, and drug-like properties. This dual functionality—inherent biological activity plus synthetic versatility—distinguishes the compound from simpler pyrimidine intermediates that lack validated target engagement and from fully elaborated inhibitors that offer limited derivatization potential [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(2-ethoxyphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.